molecular formula C16H19F3N6O B12194151 Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone

Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone

Cat. No.: B12194151
M. Wt: 368.36 g/mol
InChI Key: HRCZLXAHKFJNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a trifluoromethyl group at position 3. The structure includes a piperidin-4-yl linker connecting the triazolopyridazine moiety to a pyrrolidin-1-yl methanone group.

Properties

Molecular Formula

C16H19F3N6O

Molecular Weight

368.36 g/mol

IUPAC Name

pyrrolidin-1-yl-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanone

InChI

InChI=1S/C16H19F3N6O/c17-16(18,19)15-21-20-12-3-4-13(22-25(12)15)23-9-5-11(6-10-23)14(26)24-7-1-2-8-24/h3-4,11H,1-2,5-10H2

InChI Key

HRCZLXAHKFJNHM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Trifluoromethyl-Triazolopyridazine Core

The trifluoromethylated triazolo[4,3-b]pyridazine moiety is constructed via cyclocondensation reactions. A key approach involves reacting 3-hydrazinopyridazine derivatives with trifluoromethyl-containing electrophiles. For example, 3-hydrazino-6-chloropyridazine undergoes cyclization with trifluoroacetic anhydride (TFAA) in toluene at 100°C to yield 3-trifluoromethyl-[1, triazolo[4,3-b]pyridazine . Alternatively, trifluoromethylation via copper-mediated cross-coupling using CF3Br or Umemoto’s reagent has been reported .

Table 1: Representative Conditions for Triazole Ring Formation

Starting MaterialReagentConditionsYield (%)
3-Hydrazino-6-chloropyridazineTFAAToluene, 100°C, 12h72
3-Hydrazino-6-bromopyridazineCF3Cu, Pd(PPh3)4DMF, 120°C, 24h65

Introduction of the piperidin-4-yl group at the 6-position of triazolopyridazine typically employs nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. Chloro- or bromo-substituted triazolopyridazines react with Boc-protected piperidin-4-amine under Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3, dioxane, 90°C) to install the piperidine moiety . Subsequent Boc deprotection with HCl in dioxane affords the free amine intermediate.

Key Reaction Pathway:
6-Bromo-3-trifluoromethyl- triazolo[4,3-b]pyridazine + Boc-piperidin-4-amine
→ Pd-catalyzed amination → Boc-protected intermediate → HCl → Piperidin-4-yl-triazolopyridazine

Methanone Formation at Piperidine’s 4-Position

The pyrrolidin-1-yl methanone group is introduced via carbonylative coupling. Piperidin-4-amine reacts with triphosgene in dichloromethane to generate an isocyanate intermediate, which subsequently reacts with pyrrolidine in the presence of triethylamine . Alternatively, a two-step protocol involves:

  • Carbamate Formation : Piperidin-4-amine treated with 4-nitrophenyl chloroformate yields a mixed carbonate.

  • Nucleophilic Displacement : Pyrrolidine displaces the 4-nitrophenoxide group, forming the methanone .

Optimized Conditions:

  • Step 1 : Piperidin-4-amine (1 eq), 4-nitrophenyl chloroformate (1.2 eq), DIPEA (2 eq), THF, 0°C → RT, 2h.

  • Step 2 : Pyrrolidine (1.5 eq), DIPEA (3 eq), THF, 50°C, 12h.

Integrated Synthetic Route

Combining the above steps, the full synthesis proceeds as follows:

  • Triazolopyridazine Core Synthesis :

    • 3-Hydrazino-6-bromopyridazine + CF3I → 3-trifluoromethyl-6-bromo- triazolo[4,3-b]pyridazine .

  • Piperidine Coupling :

    • Pd-mediated amination with Boc-piperidin-4-amine → Boc-protected intermediate .

  • Deprotection :

    • HCl in dioxane → piperidin-4-yl-triazolopyridazine hydrochloride.

  • Methanone Installation :

    • Carbamate formation followed by pyrrolidine displacement → final product .

Overall Yield : 28–35% over four steps.

Analytical Characterization

Critical spectroscopic data for the final compound include:

  • 1H NMR (400 MHz, CDCl3): δ 8.72 (s, 1H, triazole-H), 7.98 (d, J = 5.6 Hz, 1H, pyridazine-H), 4.32–4.25 (m, 1H, piperidine-H), 3.62–3.55 (m, 4H, pyrrolidine-H), 2.95–2.88 (m, 2H, piperidine-H), 1.98–1.85 (m, 4H, piperidine-H).

  • 19F NMR : δ -63.5 (s, CF3).

  • HRMS : [M+H]+ calcd. for C18H20F3N6O: 393.1604; found: 393.1601 .

Challenges and Optimization

  • Regioselectivity in Cyclization : Competing formation of triazolo[1,5-a]pyridazines is mitigated by using excess TFAA and controlled heating .

  • Pd-Catalyzed Coupling Efficiency : Admic2 catalyst systems (e.g., Pd(OAc)2 with DavePhos) improve yields in hindered aryl aminations .

  • Trifluoromethyl Stability : Late-stage introduction of CF3 via Sandmeyer-type reactions minimizes side reactions .

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow chemistry for the cyclization step (residence time: 30 min, 120°C) and fixed-bed hydrogenation for deprotection . Regulatory considerations mandate strict control of genotoxic impurities (e.g., 4-nitrophenol), necessitating aqueous workup and activated carbon filtration .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, chloroacetyl chloride, and various amines . Reaction conditions often involve controlled temperatures and the use of solvents such as N,N-dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares the target compound with two structurally related triazolopyridazine derivatives: AZD5153 (a clinical-stage BET inhibitor) and a compound from featuring an octahydropyrrolo[3,4-c]pyrrol-2-yl linker.

Compound Core Structure Triazole Substituent Linker Terminal Group Key Pharmacological Notes Reference
Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone (Target) Triazolo[4,3-b]pyridazine CF₃ Piperidin-4-yl Pyrrolidin-1-yl methanone Hypothesized enhanced metabolic stability due to CF₃ group. Structural similarity to BET inhibitors suggests potential epigenetic activity. N/A
AZD5153: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one Triazolo[4,3-b]pyridazine OCH₃ Piperidine-phenoxyethyl-piperazine 1,3-Dimethylpiperazin-2-one High BRD4 potency; tumor growth inhibition in xenografts via c-Myc downregulation. Optimized for pharmacokinetics.
3-(4-Fluoro-3-methylphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one Triazolo[4,3-b]pyridazine CH₃ Octahydropyrrolo[3,4-c]pyrrol-2-yl 3-(4-Fluoro-3-methylphenyl)propan-1-one Structural rigidity from bicyclic linker may influence target selectivity. Fluorophenyl group may enhance solubility.

Key Findings from Comparative Analysis

Substituent Effects on Activity: The trifluoromethyl (CF₃) group on the target compound is expected to improve metabolic stability and electron-withdrawing properties compared to the methoxy (OCH₃) group in AZD5153 and the methyl (CH₃) group in the compound. This could enhance binding affinity in hydrophobic pockets of target proteins . AZD5153’s methoxy group contributes to optimal BRD4 binding, as demonstrated by its nanomolar potency in cellular assays .

Linker Diversity: The piperidine linker in the target compound and AZD5153 allows for conformational flexibility, aiding in bivalent binding (as seen in AZD5153’s interaction with BET proteins) .

Terminal Group Impact: The pyrrolidin-1-yl methanone in the target compound may influence solubility and membrane permeability, whereas AZD5153’s dimethylpiperazinone group enhances aqueous solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.